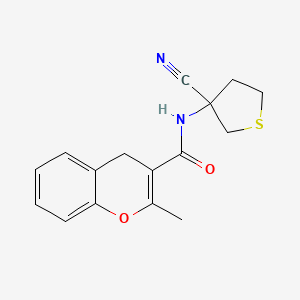

N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

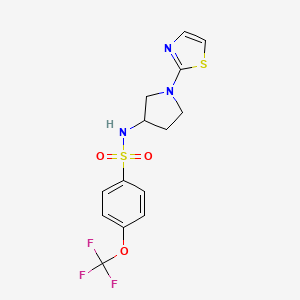

N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide, also known as CTMC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CTMC is a heterocyclic compound that contains a thiolane ring and a chromene ring, making it a unique and versatile molecule.

Applications De Recherche Scientifique

Synthesis Techniques and Chemical Properties

The research on N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide and similar compounds focuses on their synthesis and potential applications. An efficient, one-pot domino synthesis technique for 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, which shares a structural resemblance, has been developed. This method involves acid-induced conjugate addition of isocyanides to 2-imino-2H-chromene-3-carboxamides, followed by an intramolecular O-trapping rearrangement, achieving yields up to 92% (Gyuris et al., 2011). Additionally, reactions of chromone-3-carboxamides with 2-cyanothioacetamide under specific conditions form various derivatives, indicating the versatility and reactivity of these compounds (Kornev et al., 2019).

Biological Activities and Applications

The biological activities of derivatives of 4H-chromene-3-carboxamide have been extensively studied. One such study showcases the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents. These compounds were evaluated for their antioxidant and antibacterial effectiveness, with some showing good activity in these areas (Subbareddy & Sumathi, 2017). Another study synthesized N-aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides, discovering that some of these compounds exhibit antimicrobial activity, highlighting the potential for developing new antimicrobial agents (Ukhov et al., 2021).

Environmental and Technological Applications

In addition to biological activities, compounds related to N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide have shown potential in environmental and technological applications. For instance, a study involving the highly selective hydrogenation of phenol and its derivatives over a Pd@carbon nitride catalyst in aqueous media demonstrates the utility of related compounds in catalysis and material science (Wang et al., 2011).

Propriétés

IUPAC Name |

N-(3-cyanothiolan-3-yl)-2-methyl-4H-chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c1-11-13(8-12-4-2-3-5-14(12)20-11)15(19)18-16(9-17)6-7-21-10-16/h2-5H,6-8,10H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXDWJOUIFWMAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC2=CC=CC=C2O1)C(=O)NC3(CCSC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Cyanothiolan-3-YL)-2-methyl-4H-chromene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2890976.png)

![(1R,4R,5R)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![3-Bromo-4-[1-(1-methylpyrazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyridine](/img/structure/B2890984.png)

![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2890987.png)

![N,N-diethyl-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2890988.png)

![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-phenylcarbamate](/img/structure/B2890989.png)

![(Z)-methyl 2-(6-methoxy-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2890992.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2890995.png)

![2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2890998.png)